molecular formula C8H16O2 B14143504 4,5-Dimethylhexanoic acid CAS No. 60308-81-8

4,5-Dimethylhexanoic acid

Cat. No.: B14143504
CAS No.: 60308-81-8
M. Wt: 144.21 g/mol
InChI Key: HHGZJCMMPUJXIF-UHFFFAOYSA-N
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Description

4,5-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.2114 g/mol It is a carboxylic acid characterized by the presence of two methyl groups attached to the fourth and fifth carbon atoms of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylhexanoic acid can be achieved through several methods. One efficient approach involves the asymmetric alkylation of oxazolidinones followed by anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester . This method ensures high diastereoselectivity and enantioselectivity, making it a preferred route for obtaining optically pure this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation processes. The use of chiral catalysts and controlled reaction conditions ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Dimethylhexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s hydrophobicity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-Methylhexanoic acid
  • 5-Methylhexanoic acid
  • 2-Methylhexanoic acid
  • 3-Methylhexanoic acid

Comparison: 4,5-Dimethylhexanoic acid is unique due to the presence of two methyl groups at specific positions on the hexanoic acid chain. This structural feature imparts distinct chemical and physical properties compared to other similar compounds, such as increased hydrophobicity and altered reactivity .

Properties

CAS No.

60308-81-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H16O2/c1-6(2)7(3)4-5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

HHGZJCMMPUJXIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(=O)O

Origin of Product

United States

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